Ethyl 5-bromoquinoline-3-carboxylate can be synthesized from quinoline derivatives through bromination and subsequent esterification reactions. It falls under the category of heterocyclic organic compounds, specifically within the class of quinolines, which are known for their diverse biological activities and utility in pharmaceuticals . The molecular formula of this compound is with a molecular weight of approximately 268.09 g/mol.
The synthesis of ethyl 5-bromoquinoline-3-carboxylate typically involves several steps:
The typical yield reported for this synthesis ranges from 70% to 90%, depending on the specific reagents and conditions used during the reaction .
The molecular structure of ethyl 5-bromoquinoline-3-carboxylate features a fused bicyclic system characteristic of quinolines. Key structural elements include:
The compound exhibits specific NMR spectral characteristics that confirm its structure, including distinct chemical shifts corresponding to protons on both aromatic rings and aliphatic groups .
Ethyl 5-bromoquinoline-3-carboxylate participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for ethyl 5-bromoquinoline-3-carboxylate primarily relates to its biological activity as an antimalarial and anticancer agent. The proposed mechanisms include:
Studies have shown that derivatives of quinolines exhibit significant activity against various cancer cell lines, indicating potential therapeutic applications for compounds like ethyl 5-bromoquinoline-3-carboxylate .
Ethyl 5-bromoquinoline-3-carboxylate possesses several notable physical and chemical properties:
Ethyl 5-bromoquinoline-3-carboxylate has various applications in scientific research and industry:
Quinoline, a bicyclic nitrogen-containing heterocycle formed by fusing benzene with pyridine, represents one of medicinal chemistry's most versatile scaffolds. First isolated from coal tar in 1834, its synthetic accessibility via methods like the Skraup synthesis (glycerol, aniline, and sulfuric acid) and Conrad-Limpach synthesis (aniline and β-ketoesters) enabled early exploration [7]. The inherent physicochemical properties of quinoline—including moderate lipophilicity (logP ~2.04), weak basicity (pKa ~4.85), and balanced water/organic solvent solubility—underpin its drug-likeness. These characteristics facilitate membrane penetration and target binding, making quinoline a privileged structure in drug design [7].
The 20th century witnessed landmark quinoline-based drugs: Chloroquine (antimalarial, 1934), Quinidine (antiarrhythmic, early 1900s), and later Ciprofloxacin (antibacterial, 1987). Modern research explores quinolines against complex diseases, exemplified by Topotecan (topoisomerase inhibitor, 1996) and Bosutinib (kinase inhibitor, 2012) [3] [7]. This evolution demonstrates a shift from serendipitous discovery to rational scaffold optimization. Recent advances leverage quinoline's capacity for molecular interactions, including DNA intercalation, enzyme inhibition (e.g., topoisomerases, kinases), and receptor modulation—validating its enduring pharmaceutical relevance [4] [7].
Table 1: Clinically Significant Quinoline-Based Pharmaceuticals
Compound | Therapeutic Class | Key Structural Features | Primary Target/Mechanism |
---|---|---|---|
Chloroquine | Antimalarial | 4-Aminoquinoline side chain | Heme crystallization inhibitor |
Topotecan | Anticancer (topoisomerase inhibitor) | 10-Hydroxy, ethyl-linked pyridine | Topoisomerase I-DNA complex stabilization |
Bosutinib | Anticancer (tyrosine kinase inhibitor) | Anilino-quinoline, acrylonitrile | Bcr-Abl/Src kinase inhibition |
Ciprofloxacin | Antibacterial | 1-Cyclopropyl-6-fluoro-4-oxo-quinoline | DNA gyrase/Topo IV inhibition |
I-13e (experimental) | Antiviral | C-2 substituted quinoline | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibition |
Halogenation, particularly bromination, serves as a cornerstone strategy in quinoline medicinal chemistry. Bromine (Br) exerts multifaceted effects:
Brominated quinolines demonstrate enhanced pharmacological breadth versus non-halogenated counterparts. Compound I-13e (5-bromo-substituted quinoline RdRp inhibitor) exhibits a therapeutic index (TI) of 65 against SARS-CoV-2, attributed partially to bromine-induced optimized target binding and cellular penetration [3]. Similarly, 5-bromo-8-hydroxyquinoline derivatives show amplified anticancer activity via topoisomerase inhibition and reactive oxygen species (ROS) generation [4] [7]. Bromine’s role as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck) further elevates its utility, enabling rapid generation of complex quinoline libraries [6].
Table 2: Impact of Halogen Substituents on Quinoline Properties and Bioactivity
Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling) | Effect on logP | Key Biological Advantages | Common Positions in Bioactive Quinolines |
---|---|---|---|---|---|
Fluorine (F) | 1.47 | 3.98 | +0.14-0.5 | Metabolic stability, H-bonding enhancement | C-6 (e.g., fluoroquinolones) |
Chlorine (Cl) | 1.75 | 3.16 | +0.7-1.0 | Improved potency, moderate steric bulk | C-6, C-7 |
Bromine (Br) | 1.85 | 2.96 | +0.9-1.3 | Optimal balance: steric bulk, electronic effects, synthetic versatility | C-5, C-8 |
Iodine (I) | 1.98 | 2.66 | +1.2-1.8 | Maximal steric impact, radioimaging potential | C-3, C-5 |
Ethyl 5-bromoquinoline-3-carboxylate (CAS# 1383551-36-7; C~12~H~10~BrNO~2~; MW 280.12 g/mol) exemplifies rational molecular design through:
Experimental characterization confirms key physicochemical parameters: predicted boiling point (360.9±22.0°C), density (1.495±0.06 g/cm³), and acidity (pKa ~2.12) [6]. Its stability under standard storage (room temperature, sealed, dark) ensures handling practicality [2]. Commercially, it is accessible globally (e.g., AK Scientific, Chemenu, Alichem) in research quantities (100mg–5g), priced at $405–$1680 per gram based on purity (typically ≥95%) and supplier [6].
Table 3: Commercial Availability and Properties of Ethyl 5-Bromoquinoline-3-Carboxylate
Supplier | Catalog Number | Purity | Pack Size | Price (USD) | Special Notes |
---|---|---|---|---|---|
AK Scientific | 5409DT | 95%+ | 5g | $1680 | - |
Chemenu | CM144382 | 95% | 1g | $405 | - |
Alichem | 1383551367 | Not specified | 1g | $452.76 | - |
Labseeker | SC-68631 | 95% | 1g | $553 | - |
Molecular Properties | Value | ||||
Canonical SMILES | CCOC(=O)C1=CC2=C(Br)C=CC=C2N=C1 | [1] | |||
InChI Key | IQYDMSOHOYEMJP-UHFFFAOYSA-N | [1] | |||
Storage Conditions | Keep in dark place, sealed, dry, room temperature | [2] |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2